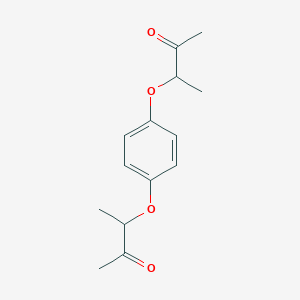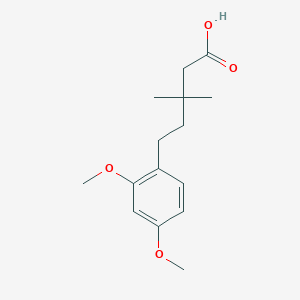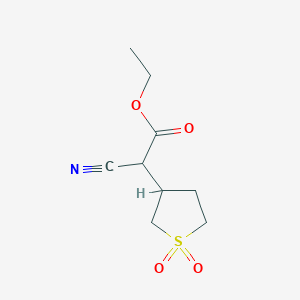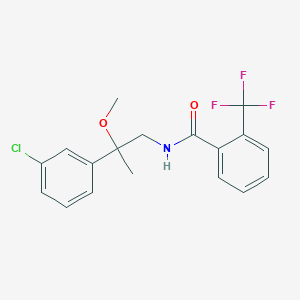
3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(1-Methyl-2-oxopropoxy)phenoxy)-2-butanone, also known as 4-methoxyphenyl-3-butanone, is a ketone compound with a molecular formula of C10H14O3. It is a colorless liquid with a faint odor and is soluble in water and alcohol. 4-methoxyphenyl-3-butanone is an important intermediate for the synthesis of various drugs, pesticides, and other chemicals. This compound has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.
Aplicaciones Científicas De Investigación
1. Synthetic Routes to Dioxolanes and Thiadiazines The compound can be used in the synthesis of dioxolanes and thiadiazines . The hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .
Anticonvulsant and Antiepileptic Activities
Acetylenic carbamates, which include the compound, have been found to display soporific, anticonvulsant, and antiepileptic activities . This makes it a potential candidate for the development of new antiepileptic drugs .
Biotransformation
The compound can undergo biotransformation, a combination of chemical and biochemical reactions that convert a drug into an excretable product . The activity and toxicity of the new chemical compounds formed in the human organism (drug metabolites) are different from those of the initial drug .
Synthesis of m-Aryloxy Phenols
The compound can be used in the innovative synthetic methods developed for the preparation of m-aryloxy phenols . These m-aryloxy phenols have potential biological activities and are important in various industries, including plastics, adhesives, and coatings .
5. Antioxidants, Ultraviolet Absorbers, and Flame Retardants m-Aryloxy phenols, which can be synthesized using the compound, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of Quinolone Derivatives
The compound can be used in the synthesis of quinolone derivatives . For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
Synthesis of Hybrid Compounds
The compound can be used in the synthesis of new hybrid compounds, such as chalcone-salicylate . These hybrid compounds have potential cytotoxic activity against breast cancer through ERα inhibition .
Potential Anticancer Agent
The compound, as part of a hybrid compound like chalcone-salicylate, can potentially be developed as an anticancer agent . The molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(3-oxobutan-2-yloxy)phenoxy]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(15)11(3)17-13-5-7-14(8-6-13)18-12(4)10(2)16/h5-8,11-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTLZJQDDJYYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)


![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![4-bromo-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963678.png)